Drupanin
Overview
Description
Drupanin is a prenylated cinnamic acid derivative with the chemical formula C14H16O3 . It is a naturally occurring compound found in Brazilian green propolis, a resinous substance produced by honeybees from plant materials. This compound is known for its various biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Drupanin can be synthesized through the prenylation of cinnamic acid derivatives. The process involves the reaction of cinnamic acid with prenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves the extraction of Brazilian green propolis, followed by purification processes. The propolis is first subjected to ethanol extraction to obtain a crude extract. This extract is then fractionated using column chromatography to isolate this compound along with other prenylated cinnamic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
Drupanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Drupanin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of natural health products and supplements
Mechanism of Action
Drupanin exerts its effects primarily through the inhibition of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3) . This enzyme is involved in the metabolism of steroids and prostaglandins. By inhibiting AKR1C3, this compound can modulate various biological pathways, including those related to cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Drupanin is often compared with other prenylated cinnamic acid derivatives such as:
Uniqueness
This compound is unique due to its selective inhibition of AKR1C3, which makes it a promising candidate for anti-cancer research. Unlike artepillin C and baccharin, this compound has shown specific activity against breast cancer cells .
Similar Compounds
- Artepillin C : Known for its anti-inflammatory and anti-cancer properties.
- Baccharin : Exhibits antimicrobial and anti-inflammatory activities.
- p-Coumaric acid : Commonly found in various plants and has antioxidant properties .
Properties
IUPAC Name |
(E)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-10(2)3-6-12-9-11(4-7-13(12)15)5-8-14(16)17/h3-5,7-9,15H,6H2,1-2H3,(H,16,17)/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKNHDLUFBYIQN-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318722 | |
Record name | Drupanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53755-58-1 | |
Record name | Drupanin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53755-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Drupanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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